Cas no 108-12-3 (Isopentanoyl chloride)

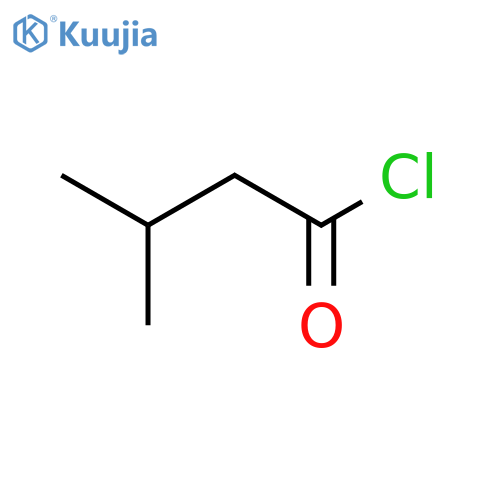

Isopentanoyl chloride structure

商品名:Isopentanoyl chloride

Isopentanoyl chloride 化学的及び物理的性質

名前と識別子

-

- Isovaleryl chloride

- Isopentanoyl chloride~3-Methylbutyryl chloride

- Butanoyl chloride, 3-methyl-

- 3-methylbutanoyl chloride

- Isovaleroyl Chloride

- Isovelrly Chloride

- Isovaleric chloride

- Iosvaleryl Chloride

- ISOPENTANOYL CHLORIDE

- 3-METHYLBUTYRYL CHLORIDE

- AKOS BBS-00003911

- ISOVALERYL CHLORIDE 98%

- Isovaleryl chloride,98%

- Isovaleric acid chloride

- 3-methyl-butyroyl chloride

- iso-valerylchloride

- 1219803-46-9

- Isovalerylchloride

- EC 203-552-2

- 3-methylbutyric acid chloride

- VS-08523

- J-002062

- InChI=1/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3

- J2ML32M57V

- EINECS 203-552-2

- AKOS000121229

- UNII-J2ML32M57V

- Dimethyl-propionyl chloride

- Isovaleryl chloride, 98%

- EN300-21314

- 3-methyl-butyryl chloride

- ISULZYQDGYXDFW-UHFFFAOYSA-

- 3-Methyl-Butanoyl Chloride

- iso-valeryl chloride

- I0200

- 3-Methylbutyryl-d9 Chloride

- DTXSID7059359

- 108-12-3

- 3-methylbutyrylchloride

- NS00005513

- Q27281067

- SCHEMBL12073

- F2190-0015

- Isovaleryl chloride, purum, >=98.0% (AT)

- ISOVALERYL CHLORIDE [MI]

- FT-0627537

- A801810

- J-521606

- isovalerylchlorid

- MFCD00000738

- STL264223

- 3-Methylbutanoyl Chloride; 3-Methylbutyryl Chloride; Isopentanoyl Chloride; Isovaleric Acid Chloride; Isovaleric Chloride; Isovaleroyl Chloride

- DTXCID2033100

- BBL027310

- Isopentanoyl chloride

-

- MDL: MFCD00000738

- インチ: 1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3

- InChIKey: ISULZYQDGYXDFW-UHFFFAOYSA-N

- ほほえんだ: ClC(CC(C)C)=O

- BRN: 741910

計算された属性

- せいみつぶんしりょう: 120.03400

- どういたいしつりょう: 120.034193

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 68.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 鼻をつくようなにおいのする液体

- 密度みつど: 0.989 g/mL at 25 °C(lit.)

- ふってん: 116°C

- フラッシュポイント: 華氏温度:87.8°f

摂氏度:31°c - 屈折率: n20/D 1.416(lit.)

- すいようせい: ぶんかい

- PSA: 17.07000

- LogP: 1.79790

- FEMA: 2731

- ようかいせい: いくつかの有機溶媒に可溶性

- マーカー: 5232

- かんど: Moisture Sensitive

Isopentanoyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226-H314-H331

- 警告文: P261-P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 2502 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 10-20-34-37

- セキュリティの説明: S26-S36/37/39-S45-S9-S23-S16

- 福カードFコード:21

-

危険物標識:

- 包装カテゴリ:II

- TSCA:Yes

- 包装グループ:II

- 包装等級:II

- セキュリティ用語:8

- リスク用語:R11; R34

- ちょぞうじょうけん:かねんりょういき

- 危険レベル:8

- 危険レベル:8

Isopentanoyl chloride 税関データ

- 税関コード:29159080

- 税関データ:

中国税関コード:

29159080

Isopentanoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21314-0.1g |

3-methylbutanoyl chloride |

108-12-3 | 94% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21314-10.0g |

3-methylbutanoyl chloride |

108-12-3 | 94% | 10g |

$27.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0200-100ml |

Isopentanoyl chloride |

108-12-3 | 99.0%(T) | 100ml |

¥695.0 | 2022-05-30 | |

| Cooke Chemical | A5095212-25ML |

Isovaleryl Chloride |

108-12-3 | 96% | 25ml |

RMB 191.20 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0200-500ml |

Isopentanoyl chloride |

108-12-3 | 99.0%(T) | 500ml |

¥2290.0 | 2022-05-30 | |

| Enamine | EN300-21314-5.0g |

3-methylbutanoyl chloride |

108-12-3 | 94% | 5g |

$26.0 | 2023-05-03 | |

| Cooke Chemical | A5095212-100ML |

Isovaleryl Chloride |

108-12-3 | 96% | 100ml |

RMB 367.20 | 2023-09-07 | |

| Cooke Chemical | A5095212-500ML |

Isovaleryl Chloride |

108-12-3 | 96% | 500ml |

RMB 1663.20 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0200-100ML |

Isovaleryl Chloride |

108-12-3 | >99.0%(T) | 100ml |

¥640.00 | 2024-04-18 | |

| TRC | I917590-5g |

Isovaleryl Chloride |

108-12-3 | 5g |

$ 64.00 | 2023-09-07 |

Isopentanoyl chloride 関連文献

-

1. Synthesis of the Mammea coumarins. Part 1. The coumarins of the mammea A, B, and C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 317

-

2. Synthesis of the Mammea coumarins. Part 3. The insecticidal coumarins of the mammea E series, mammea D/BB, and a dihydrocoumarin of the mammea C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 345

-

Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061

-

Yunfan Zou,Jocelyn G. Millar Nat. Prod. Rep. 2015 32 1067

-

5. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 1 1992 823

108-12-3 (Isopentanoyl chloride) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:108-12-3)Isovaleryl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:108-12-3)异戊酰氯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ